

An In-Depth Technical Guide to 3-Dimethylaminomethyl-benzylamine (CAS 246258-97-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Dimethylaminomethyl-benzylamine

Cat. No.: B1340853

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Dimethylaminomethyl-benzylamine**, a diamine compound with potential applications in chemical synthesis and research. This document consolidates available data on its chemical and physical properties, safety information, and a plausible synthetic route.

Chemical and Physical Properties

3-Dimethylaminomethyl-benzylamine, with the CAS number 246258-97-9, is a substituted benzylamine derivative.^{[1][2]} Its core structure consists of a benzene ring substituted with a dimethylaminomethyl group and an aminomethyl group at the meta position.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	246258-97-9
IUPAC Name	(3-((Dimethylamino)methyl)phenyl)methanamine
Synonyms	N,N-dimethyl-1-(3-(aminomethyl)phenyl)methanamine, 1-(3-(Aminomethyl)phenyl)-N,N-dimethylmethanamine
Molecular Formula	C ₁₀ H ₁₆ N ₂
Molecular Weight	164.25 g/mol [2]
InChI Key	VOVDYPSBXVIIAH-UHFFFAOYSA-N [3]

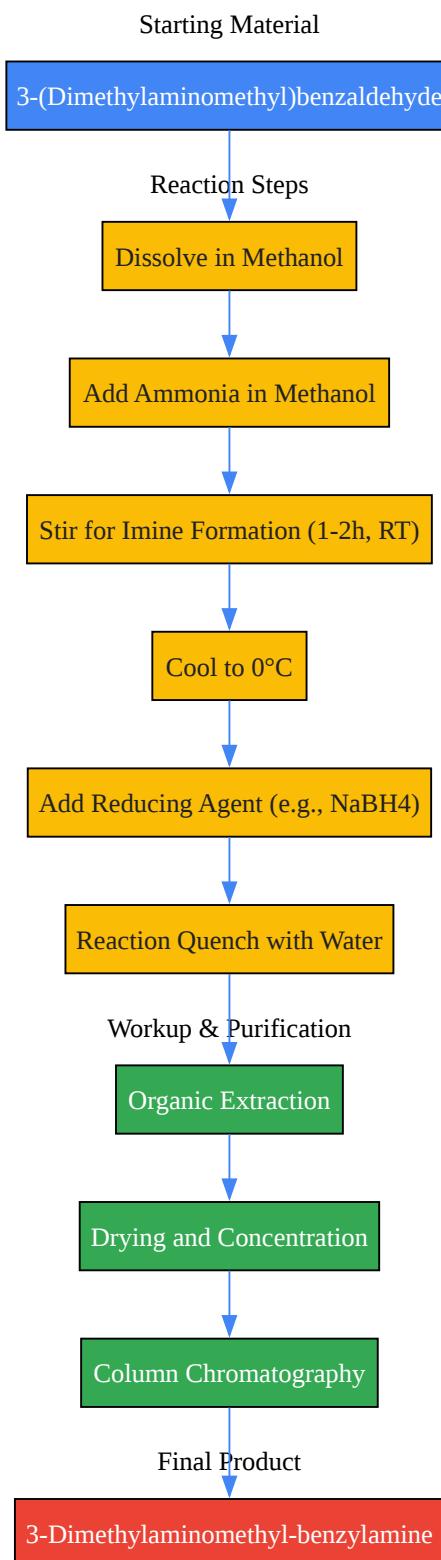
Table 2: Physical and Chemical Properties

Property	Value	Source
Physical Form	Liquid	[3]
Purity	97%	[3]

Note: Comprehensive experimental data on properties like boiling point, melting point, and density are not readily available in published literature. These values would need to be determined empirically.

Synthesis

A specific, detailed experimental protocol for the synthesis of **3-Dimethylaminomethyl-benzylamine** is not explicitly available in peer-reviewed literature. However, a plausible and commonly employed method for the synthesis of similar benzylamines is through reductive amination.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) This approach would involve the reaction of a corresponding aldehyde with an amine in the presence of a reducing agent.

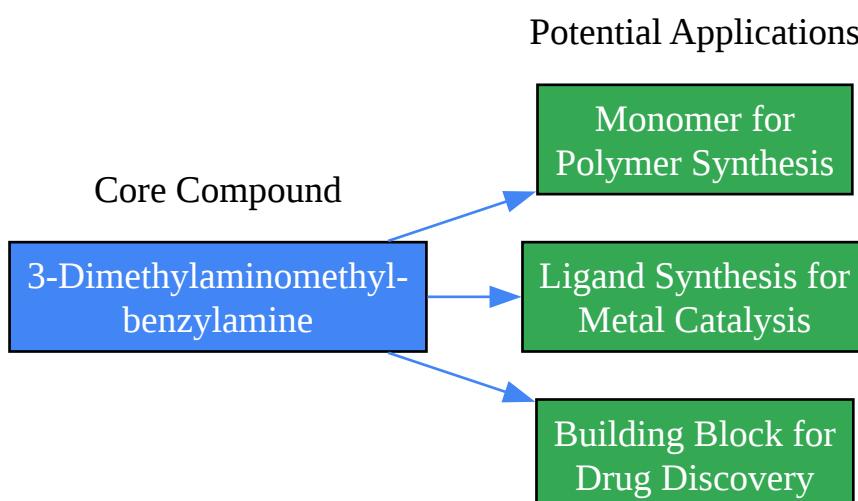

A logical synthetic pathway for **3-Dimethylaminomethyl-benzylamine** would start from 3-(dimethylaminomethyl)benzaldehyde. This aldehyde can be reacted with ammonia under

reductive amination conditions to yield the final product.

Proposed Experimental Protocol: Reductive Amination

- Reaction Setup: To a solution of 3-(dimethylaminomethyl)benzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add a solution of ammonia in methanol (e.g., 2 M solution, 1.5-2 equivalents).
- Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of this step can be monitored by techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
- Reduction: Once imine formation is significant, add a reducing agent such as sodium borohydride (NaBH_4) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) portion-wise at $0\text{ }^\circ\text{C}$. Sodium cyanoborohydride (NaBH_3CN) is also a suitable reducing agent for this transformation.^[6]
- Workup: After the reaction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
- Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure **3-Dimethylaminomethylbenzylamine**.

Diagram 1: Proposed Synthesis Workflow


[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **3-Dimethylaminomethyl-benzylamine**.

Biological Activity and Applications

Currently, there is a notable absence of published research detailing the specific biological activities or applications of **3-Dimethylaminomethyl-benzylamine**. However, the benzylamine scaffold is present in a variety of biologically active molecules. For instance, some benzylamine derivatives have been investigated as cholinesterase inhibitors for potential use in Alzheimer's disease treatment.^[8] It is plausible that this compound could serve as a building block or intermediate in the synthesis of more complex molecules for drug discovery and development. Its bifunctional nature, possessing both a primary and a tertiary amine, makes it a versatile synthon for creating diverse chemical libraries.

Diagram 2: Potential Research Applications

[Click to download full resolution via product page](#)

Caption: Potential research applications for **3-Dimethylaminomethyl-benzylamine**.

Safety and Handling

The Safety Data Sheet (SDS) for **3-Dimethylaminomethyl-benzylamine** indicates that it is an irritant and may be harmful by ingestion and inhalation.^[9] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or a chemical fume hood.

Table 3: Hazard Information

Hazard Statement	Description
Acute Effects	Irritant. May be harmful by ingestion and inhalation.[9]
Eye Contact	Causes eye irritation. Rinse cautiously with water for several minutes.[9]
Skin Contact	Causes skin irritation. Wash with generous quantities of running water.[9]
Inhalation	May cause respiratory irritation. Move person to fresh air.

Handling and Storage:

- Handling: Avoid prolonged exposure. Do not get in eyes, on skin, or on clothing. Use only in a chemical fume hood.[9]
- Storage: Keep container tightly closed. Store in a cool, dry, well-ventilated place.[9]

First Aid Measures:

- Eyes: Rinse cautiously with water for at least 15 minutes, keeping eyes open. Seek medical attention.[9]
- Skin: Wash with generous quantities of running water and non-abrasive soap. Seek medical attention.[9]
- Inhalation: Move victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]
- Ingestion: Seek immediate medical attention.[9]

Conclusion

3-Dimethylaminomethyl-benzylamine is a chemical compound with potential utility as a synthetic intermediate. While specific experimental and biological data are currently limited in the public domain, its structure suggests versatility for applications in medicinal chemistry and materials science. The proposed synthesis via reductive amination offers a viable route for its preparation. As with any chemical reagent, adherence to strict safety protocols during handling and use is paramount. Further research is warranted to fully elucidate the properties and potential applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-DIMETHYLAMINOMETHYL-BENZYLAMINE | 246258-97-9 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 1-(3-(Aminomethyl)phenyl)-N,N-dimethylmethanamine [cymitquimica.com]
- 4. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 5. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. matrixscientific.com [matrixscientific.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-Dimethylaminomethyl-benzylamine (CAS 246258-97-9)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1340853#3-dimethylaminomethyl-benzylamine-cas-number-246258-97-9>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com